molecular formula C17H19NO B12095012 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene

1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene

Cat. No.: B12095012
M. Wt: 253.34 g/mol
InChI Key: IMINJKPXDYZPKP-UHFFFAOYSA-N
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Description

1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is an organic compound that features a pyrrolidine ring attached to a benzene ring through a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene typically involves the reaction of pyrrolidine derivatives with benzyl alcohol derivatives under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between N-hetaryl ureas and alcohols . Another approach includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microfluidic reactors. These reactors allow for efficient and green synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization under visible light conditions .

Chemical Reactions Analysis

Types of Reactions: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents like bromine or iodine.

Major Products: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that are crucial for cellular responses .

Comparison with Similar Compounds

Comparison: 1-((2S)Pyrrolidin-2-YL)-4-(phenylmethoxy)benzene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)pyrrolidine

InChI

InChI=1S/C17H19NO/c1-2-5-14(6-3-1)13-19-16-10-8-15(9-11-16)17-7-4-12-18-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2

InChI Key

IMINJKPXDYZPKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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